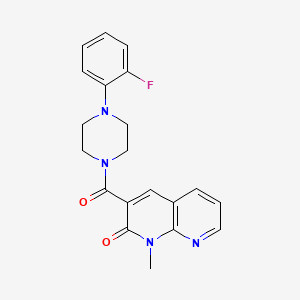

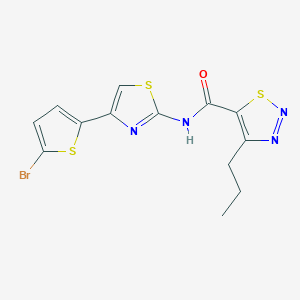

![molecular formula C10H22Cl2N2O B2447483 7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride CAS No. 2229308-55-6](/img/structure/B2447483.png)

7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride” is a chemical compound with the CAS Number: 2229308-55-6 . It has a molecular weight of 257.2 g/mol . The compound is typically in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O.2ClH/c1-12-7-6-11-5-2-10(12)3-8-13-9-4-10;;/h11H,2-9H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 257.2 g/mol . The chemical formula for this compound is C10H22Cl2N2O .

Aplicaciones Científicas De Investigación

- Researchers have explored the antiviral potential of this compound. Its spirocyclic structure may inhibit viral replication or entry into host cells. Investigating its effects against specific viruses (e.g., influenza, herpes simplex) could be valuable .

- The compound’s spirocyclic scaffold suggests potential interactions with neurotransmitter receptors. Researchers could study its effects on neuronal signaling, receptor binding, and neuroprotective properties .

- Investigate whether 7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride exhibits antibacterial activity. Assess its efficacy against Gram-positive and Gram-negative bacteria .

- Explore its impact on cancer cell lines. Does it inhibit cell proliferation, induce apoptosis, or affect tumor growth? Investigate its mechanism of action and potential as an anticancer agent .

- Use this compound as a chemical probe to study cellular processes. Its unique structure may interact with specific proteins, enzymes, or pathways. Investigate its binding partners and biological effects .

- Assess its potential as a building block for novel materials. Can it be incorporated into polymers, nanoparticles, or supramolecular assemblies? Investigate its physical properties and applications in materials science .

Antiviral Activity

Neuropharmacology

Antibacterial Properties

Cancer Research

Chemical Biology

Materials Science

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Propiedades

IUPAC Name |

7-methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c1-12-7-6-11-5-2-10(12)3-8-13-9-4-10;;/h11H,2-9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERDHOHHHNFUPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCCC12CCOCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2447401.png)

![9-(3-chlorophenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2447402.png)

![6-Acetyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B2447406.png)

![2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride](/img/structure/B2447409.png)

![4-[5-(3,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2447413.png)

![2-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2447416.png)

![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2447419.png)

![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2447421.png)

![4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2447422.png)